2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
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Overview
Description
2-((6-(Furan-2-yl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a complex organic compound that features a unique combination of furan, pyridazine, and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan-2-yl pyridazine intermediate. This intermediate is then reacted with a thioacetamide derivative under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis can be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-((6-(Furan-2-yl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridazine ring can be reduced to form dihydropyridazines.
Substitution: The thioacetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or alkoxides under basic conditions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of dihydropyridazines.
Substitution: Formation of various substituted thioacetamides.
Scientific Research Applications
2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
6-(Furan-2-yl)pyridazin-3(2H)-one: A related compound with a similar pyridazine core.
3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: Another compound featuring furan rings.
Uniqueness
2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is unique due to its combination of furan, pyridazine, and thiazole rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S2/c1-9-7-22-14(15-9)16-12(19)8-21-13-5-4-10(17-18-13)11-3-2-6-20-11/h2-7H,8H2,1H3,(H,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IERYXSLMOUZERW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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